molecular formula C19H22N4O3S2 B11454207 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate

2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate

Cat. No.: B11454207
M. Wt: 418.5 g/mol
InChI Key: GVDMVIACXGJOAF-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tetrahydroquinazolinone core substituted with a furan-2-yl group at the 7-position and a diethylcarbamodithioate moiety linked via a 2-oxoethylamino bridge. The furan ring may contribute to lipophilicity and influence bioavailability.

Properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

[2-[[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]amino]-2-oxoethyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C19H22N4O3S2/c1-3-23(4-2)19(27)28-11-17(25)22-18-20-10-13-14(21-18)8-12(9-15(13)24)16-6-5-7-26-16/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,20,21,22,25)

InChI Key

GVDMVIACXGJOAF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate typically involves multi-step organic reactions. The process begins with the formation of the furan ring, followed by the construction of the quinazolinone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinazolinone moiety could produce tetrahydroquinazoline derivatives .

Scientific Research Applications

2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The furan ring and quinazolinone moiety may interact with enzymes or receptors, leading to modulation of biological processes. The diethylcarbamodithioate group may enhance the compound’s binding affinity or stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Key Substituents Applications/Use Reference
2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide (CAS 525581-28-6) Tetrahydroquinazolinone Chloroacetamide at position 2 Intermediate in organic synthesis; IRRITANT
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole) Oxazolidine Dichloroacetyl, furan-2-yl Herbicide safener
Ranitidine-related compounds (e.g., USP 31 entries 6–9) Furan-thioether Dimethylamino-methylfuran linked via sulphanyl groups Pharmaceutical intermediates (antihistamine)
Target compound: 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate Tetrahydroquinazolinone Diethylcarbamodithioate (S2CNEt2) linked via 2-oxoethylamino bridge Hypothesized pesticide/pharmacological agent N/A

Physicochemical and Functional Comparisons

Table 2: Comparative Physicochemical Data
Property 2-chloro-N-[7-(2-furyl)-5-oxo-tetrahydroquinazolin-2-yl]acetamide Furilazole Ranitidine-related compounds Target Compound (Inferred)
Molecular Formula C14H12ClN3O3 C9H11Cl2NO3 Varies (e.g., C13H22N4O3S) C19H23N4O4S2
Molar Mass (g/mol) 305.72 260.10 ~300–350 ~435.54
Key Functional Groups Chloroacetamide, furan Dichloroacetyl Sulphanyl, dimethylamino-methylfuran Diethylcarbamodithioate
pKa (Predicted) 9.65 ± 0.40 Not reported ~8–10 (amine groups) ~8–10 (dithiocarbamate)
Hazard Classification IRRITANT Not classified Pharmaceutical-grade Likely irritant/toxic

Research Findings and Mechanistic Insights

Synthetic Pathways: The tetrahydroquinazolinone core in the target compound is analogous to CAS 525581-28-6, synthesized via condensation reactions involving furan-substituted intermediates . Diethylcarbamodithioate derivatives are typically prepared by reacting amines with carbon disulfide, suggesting a plausible route for introducing this group .

Biological and Chemical Activity :

  • The chloroacetamide analog (CAS 525581-28-6) exhibits irritant properties, while furilazole acts as a herbicide safener by modulating plant detoxification enzymes .
  • The diethylcarbamodithioate group in the target compound may enhance metal-binding capacity or enzyme inhibition, similar to dithiocarbamate pesticides .

Stability and Reactivity :

  • Dithiocarbamates are prone to hydrolysis under acidic conditions, whereas sulphanyl groups (e.g., in ranitidine analogs) are more stable but less reactive .
  • The furan ring’s electron-rich nature may increase susceptibility to oxidative degradation compared to purely aliphatic systems .

Biological Activity

The compound 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a furan ring, a quinazolinone core, and a carbamodithioate group. These structural components are believed to contribute to its biological activity.

PropertyValue
IUPAC Name 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate
Molecular Formula C14H18N4O3S2
Molecular Weight 358.44 g/mol
CAS Number Not available

Antimicrobial Properties

Research has indicated that compounds similar to the one exhibit antimicrobial properties. For instance, derivatives of quinazolinones have been studied for their efficacy against various bacterial strains. The presence of the furan moiety is hypothesized to enhance antimicrobial activity due to its ability to interact with microbial enzymes and cellular structures.

Anticancer Activity

The quinazolinone scaffold is well-known for its anticancer properties. Studies have shown that compounds containing this structure can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cell signaling pathways.

In vitro studies have demonstrated that related compounds can significantly reduce the viability of cancer cell lines at micromolar concentrations.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those linked to cancer cell growth.
  • DNA Interaction : It may intercalate with DNA or interfere with DNA replication processes.
  • Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in cells, leading to cell death.

Case Studies

  • Study on Antimicrobial Activity : A study published in 2022 evaluated the antimicrobial effects of similar quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations as low as 10 μg/mL .
  • Anticancer Research : Another study focused on the anticancer potential of quinazolinone derivatives showed that one such derivative reduced the proliferation of MCF-7 breast cancer cells by 70% at a concentration of 5 μM .

Cytotoxicity Assessment

Cytotoxicity assays are crucial for determining the safety profile of new compounds. Preliminary tests on related compounds have shown low cytotoxicity with CC50 values exceeding 100 μM in standard cell lines such as Vero and MDCK cells .

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